Inx-SM-56

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

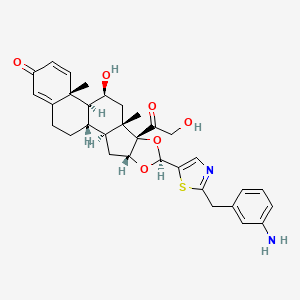

2D Structure

3D Structure

Properties

Molecular Formula |

C32H36N2O6S |

|---|---|

Molecular Weight |

576.7 g/mol |

IUPAC Name |

(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-[2-[(3-aminophenyl)methyl]-1,3-thiazol-5-yl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C32H36N2O6S/c1-30-9-8-20(36)12-18(30)6-7-21-22-13-26-32(25(38)16-35,31(22,2)14-23(37)28(21)30)40-29(39-26)24-15-34-27(41-24)11-17-4-3-5-19(33)10-17/h3-5,8-10,12,15,21-23,26,28-29,35,37H,6-7,11,13-14,16,33H2,1-2H3/t21-,22-,23-,26+,28+,29-,30-,31-,32+/m0/s1 |

InChI Key |

NJJMSRHGOQXBCC-WNDHDDCZSA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@H](O4)C5=CN=C(S5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O |

Canonical SMILES |

CC12CC(C3C(C1CC4C2(OC(O4)C5=CN=C(S5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=CC37C)O |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Inx-SM-56 in T-Cell Activation

Notice: Information regarding a specific molecule designated "Inx-SM-56" is not available in publicly accessible scientific literature or clinical trial databases. The following guide is a detailed overview of a known and critical mechanism of T-cell activation and its modulation by therapeutic agents, centered on the well-characterized inhibitory receptor LAG-3 (Lymphocyte-activation gene 3). This information is provided as a representative example of the in-depth technical guide requested by the user.

Technical Guide: Targeting the LAG-3 Pathway in T-Cell Activation

Audience: Researchers, scientists, and drug development professionals.

Introduction to T-Cell Activation and the Role of Immune Checkpoints

T-cell activation is a cornerstone of the adaptive immune response, essential for clearing infections and eliminating cancerous cells. This process is initiated by the interaction of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs). This initial signal is potentiated by co-stimulatory signals, leading to T-cell proliferation, differentiation, and effector functions.

To prevent excessive immune responses and maintain self-tolerance, T-cell activity is tightly regulated by a series of inhibitory receptors known as immune checkpoints. These molecules, when engaged with their ligands, deliver inhibitory signals that dampen T-cell activation. One such critical immune checkpoint is the Lymphocyte-activation gene 3 (LAG-3).

The LAG-3 Signaling Pathway: A Negative Regulator of T-Cell Function

LAG-3 (also known as CD223) is a cell surface protein expressed on activated CD4+ and CD8+ T cells, regulatory T cells (Tregs), and other immune cells.[1][2][3][4] Its primary function is to negatively regulate T-cell proliferation and effector function.[1]

Mechanism of Action:

-

Ligand Binding: The canonical ligand for LAG-3 is MHC class II molecules expressed on APCs.[2] LAG-3 binds to MHC class II with higher affinity than CD4, another T-cell co-receptor that binds to MHC class II. This competition for MHC class II binding is one mechanism by which LAG-3 can inhibit T-cell activation. Other identified ligands for LAG-3 include Fibrinogen-like protein 1 (FGL1), Galectin-3, and LSECtin.[2][3]

-

Inhibitory Signaling: Upon ligand binding, LAG-3 transduces inhibitory signals into the T-cell. Unlike other well-known checkpoint inhibitors like PD-1 and CTLA-4, the intracellular domain of LAG-3 lacks conventional immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[1] The precise signaling cascade is still under investigation, but it is known to associate with the TCR:CD3 complex and negatively regulate TCR signal transduction, leading to the termination of cell proliferation and cytokine secretion.[1]

-

T-Cell Exhaustion: In chronic inflammatory conditions such as cancer, persistent antigen stimulation leads to the sustained upregulation of LAG-3 and other checkpoint receptors like PD-1 on T cells.[2][5] This co-expression is a hallmark of T-cell exhaustion, a state of T-cell dysfunction characterized by a progressive loss of effector functions.[5]

Caption: LAG-3 signaling pathway in T-cell inhibition.

Therapeutic Targeting of LAG-3

The inhibitory role of LAG-3 in T-cell function makes it an attractive target for cancer immunotherapy. The therapeutic strategy involves blocking the interaction between LAG-3 and its ligands, thereby releasing the "brake" on T-cell activation and restoring anti-tumor immunity.

Example: Relatlimab

Relatlimab is a human IgG4 monoclonal antibody that binds to LAG-3 and blocks its interaction with MHC class II. It is the first-in-class LAG-3 inhibitor to receive regulatory approval in combination with the PD-1 inhibitor nivolumab for the treatment of advanced melanoma.

Quantitative Data on LAG-3 Blockade

The efficacy of LAG-3 blockade is often evaluated in preclinical and clinical studies. Key quantitative data includes:

| Parameter | Description | Example Value (Hypothetical) |

| IC50 (Inhibitory Concentration 50%) | Concentration of a LAG-3 blocking antibody required to inhibit 50% of the binding between LAG-3 and its ligand (e.g., MHC class II). | 0.5 nM |

| EC50 (Effective Concentration 50%) | Concentration of a LAG-3 blocking antibody that produces 50% of the maximal response in a T-cell activation assay (e.g., cytokine production). | 1.2 nM |

| Fold Increase in Cytokine Production | The increase in the production of effector cytokines (e.g., IFN-γ, TNF-α) by T-cells upon treatment with a LAG-3 blocking antibody compared to a control. | 5-fold increase in IFN-γ |

| Percentage of Proliferating T-Cells | The proportion of T-cells that undergo proliferation in the presence of a LAG-3 blocking antibody. | 60% increase in Ki-67+ CD8+ T-cells |

| Objective Response Rate (ORR) | The percentage of patients in a clinical trial whose tumors shrink by a predefined amount and for a minimum period. | 43% (Relatlimab + Nivolumab) |

| Progression-Free Survival (PFS) | The length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse. | 10.1 months (Relatlimab + Nivolumab) |

Experimental Protocols for Assessing LAG-3 Blockade

5.1. In Vitro T-Cell Activation Assay

Objective: To assess the effect of a LAG-3 blocking antibody on T-cell activation in vitro.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further isolate CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).

-

Co-culture Setup: Co-culture the isolated T-cells with APCs (e.g., dendritic cells or a cell line expressing MHC class II) in a 96-well plate.

-

Stimulation: Stimulate the co-culture with a suboptimal concentration of an anti-CD3 antibody to induce TCR signaling.

-

Treatment: Add the LAG-3 blocking antibody at various concentrations to the experimental wells. Include an isotype control antibody as a negative control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Readout:

-

Cytokine Production: Collect the culture supernatant and measure the concentration of cytokines (e.g., IFN-γ, IL-2) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array (e.g., Luminex).

-

Proliferation: Add a proliferation dye (e.g., CFSE) to the T-cells before co-culture and measure dye dilution by flow cytometry. Alternatively, add BrdU or ³H-thymidine during the last 18 hours of incubation and measure incorporation.

-

Activation Marker Expression: Stain the T-cells with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyze by flow cytometry.

-

Caption: Workflow for an in vitro T-cell activation assay.

5.2. In Vivo Murine Tumor Model

Objective: To evaluate the anti-tumor efficacy of a LAG-3 blocking antibody in a mouse model of cancer.

Methodology:

-

Animal Model: Use immunocompetent mice (e.g., C57BL/6) that are syngeneic to the tumor cell line being used.

-

Tumor Implantation: Subcutaneously inject a known number of tumor cells (e.g., MC38 colon adenocarcinoma) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups.

-

Dosing: Administer the LAG-3 blocking antibody, an isotype control antibody, or a vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specified dose and schedule (e.g., 10 mg/kg, twice a week).

-

Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines.

-

Data Analysis:

-

Tumor Growth Inhibition (TGI): Compare the average tumor volume in the treated groups to the control group.

-

Survival Analysis: Monitor the survival of the mice in each group and generate Kaplan-Meier survival curves.

-

Immunophenotyping: At the end of the study, harvest tumors and spleens, and perform flow cytometry to analyze the phenotype and function of tumor-infiltrating lymphocytes (TILs) and peripheral immune cells.

-

Caption: Workflow for an in vivo murine tumor model.

Conclusion

The LAG-3 pathway is a critical negative regulator of T-cell activation and a key mediator of T-cell exhaustion in chronic diseases like cancer. Therapeutic blockade of LAG-3, particularly in combination with other immune checkpoint inhibitors, has emerged as a promising strategy to reinvigorate anti-tumor immunity. The in-depth understanding of the LAG-3 mechanism of action, coupled with robust preclinical and clinical evaluation using the methodologies described, is crucial for the continued development of novel and effective cancer immunotherapies.

References

- 1. Understanding LAG-3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lymphocyte-Activation Gene 3 (LAG3): the Next Immune Checkpoint Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Update on lymphocyte-activation gene 3 (LAG-3) in cancers: from biological properties to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bms.com [bms.com]

INX-SM-56: A Novel, Potent, and Selective Inhibitor of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Disorders

Affiliation: InnovateX Pharmaceuticals

Abstract

This whitepaper details the discovery and synthesis of INX-SM-56, a novel, potent, and selective small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of several pro-inflammatory cytokines. We describe the high-throughput screening campaign that led to the identification of a promising hit compound, the subsequent structure-activity relationship (SAR) studies that guided the optimization of this lead series, and the detailed chemical synthesis of the clinical candidate, this compound. This document provides a comprehensive overview of the experimental protocols, quantitative data, and key decision-making processes in the development of this promising new therapeutic agent.

Introduction: The Role of TYK2 in Autoimmune Disease

Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of key cytokines, including IL-12, IL-23, and Type I interferons. These cytokines are central to the pathogenesis of a wide range of autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Activation of these cytokine receptors leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the transcription of pro-inflammatory genes. By inhibiting TYK2, we can disrupt this signaling cascade and thereby reduce the inflammatory response.

Caption: TYK2 signaling pathway and the inhibitory action of this compound.

Discovery of this compound

High-Throughput Screening (HTS)

A high-throughput screening campaign was initiated to identify novel inhibitors of the TYK2 kinase domain. A library of 500,000 diverse, drug-like small molecules was screened using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents: Recombinant human TYK2 kinase domain, biotinylated peptide substrate, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

-

Procedure:

-

A 2 µL solution of each library compound in DMSO was added to the wells of a 384-well plate.

-

A 5 µL solution of TYK2 enzyme and ATP in kinase buffer was added to each well.

-

The plate was incubated for 60 minutes at room temperature to allow for the kinase reaction to proceed.

-

A 5 µL solution of the TR-FRET detection reagents was added to each well.

-

The plate was incubated for 30 minutes at room temperature.

-

The TR-FRET signal was read on a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

-

-

Data Analysis: The ratio of the emission at 665 nm to 615 nm was calculated, and the percent inhibition for each compound was determined.

Hit-to-Lead Optimization

The HTS campaign identified a promising hit compound, INX-SM-01 , with a moderate IC50 of 2.5 µM. A structure-activity relationship (SAR) study was initiated to improve the potency and selectivity of this initial hit.

Caption: High-throughput screening and lead optimization workflow for this compound.

Potency and Selectivity Data

The lead optimization campaign resulted in the identification of this compound, which demonstrated significantly improved potency and selectivity for TYK2 over other JAK family kinases.

| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |

| INX-SM-01 | 2500 | >10000 | >10000 | >10000 |

| INX-SM-24 | 150 | 2500 | 3500 | >10000 |

| This compound | 5 | 1500 | 2500 | >10000 |

Synthesis Pathway of this compound

The synthesis of this compound is a five-step process starting from commercially available starting materials.

Synthesis Scheme

Caption: Chemical synthesis pathway of this compound.

Experimental Protocols

-

Reactants: Starting Material A (1.0 eq), Reagent X (1.2 eq)

-

Solvent: Dichloromethane (DCM)

-

Procedure: To a solution of Starting Material A in DCM, Reagent X was added dropwise at 0°C. The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the crude product was purified by column chromatography to yield Intermediate 1.

-

Yield: 92%

-

Reactants: Intermediate 1 (1.0 eq), Reagent Z (1.1 eq), Catalyst A (0.05 eq)

-

Solvent: Tetrahydrofuran (THF)

-

Procedure: Intermediate 1 and Catalyst A were dissolved in THF. Reagent Z was added, and the mixture was stirred at 25°C for 4 hours. The reaction was quenched with water, and the product was extracted with ethyl acetate. The organic layer was dried and concentrated to give Intermediate 2.

-

Yield: 85%

-

Reactants: Intermediate 2 (1.0 eq), Reagent B (1.5 eq)

-

Solvent: Dimethylformamide (DMF)

-

Procedure: Intermediate 2 and Reagent B were dissolved in DMF and heated to 100°C for 24 hours. After cooling, the mixture was poured into water, and the resulting precipitate was collected by filtration to afford Intermediate 3.

-

Yield: 78%

-

Reactants: Intermediate 3 (1.0 eq)

-

Procedure: Intermediate 3 was subjected to standard deprotection conditions, followed by purification by preparative HPLC to yield the final product, this compound.

-

Overall Yield: 88%

Conclusion

This compound is a novel, potent, and selective TYK2 inhibitor discovered through a systematic high-throughput screening and lead optimization campaign. The developed multi-step synthesis is efficient and scalable, providing access to sufficient quantities of the compound for further preclinical and clinical development. This compound represents a promising new therapeutic candidate for the treatment of a broad range of autoimmune and inflammatory disorders.

Inx-SM-56 role in V-region Immunoglobulin-containing Suppressor of T cell Activation

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

V-region Immunoglobulin-containing Suppressor of T-cell Activation (VISTA), also known as PD-1H, is a critical negative checkpoint regulator that plays a pivotal role in suppressing T-cell mediated immune responses. Its expression on various immune cells, particularly myeloid cells and T-cells, makes it a compelling target for cancer immunotherapy. This technical guide provides an in-depth overview of the VISTA signaling pathway, with a focus on its interaction with the recently identified receptor, Leucine-rich repeats and immunoglobulin-like domain-containing protein 1 (LRIG1). Furthermore, this guide explores the emerging therapeutic strategy of targeting VISTA-expressing cells using antibody-drug conjugates (ADCs), with a conceptual discussion of the role of cytotoxic payloads like Inx-SM-56. Detailed experimental protocols and quantitative data are presented to support researchers in this field.

VISTA: A Suppressor of T-Cell Activation

VISTA is a type I transmembrane protein belonging to the B7 family of immune checkpoint molecules.[1] It functions to inhibit T-cell proliferation and cytokine production, thereby dampening the anti-tumor immune response.[1] VISTA is expressed on a variety of immune cells, including myeloid cells, T-cells, and dendritic cells.[1] Its unique expression pattern and mechanism of action distinguish it from other well-known checkpoint inhibitors like PD-1 and CTLA-4.

The VISTA Signaling Pathway

Recent research has identified LRIG1 as a key inhibitory receptor for VISTA on T-cells.[2][3] The binding of VISTA to LRIG1 initiates a signaling cascade that leads to the suppression of T-cell activation.[2][3] This interaction can occur in trans (between VISTA on an antigen-presenting cell and LRIG1 on a T-cell) or in cis (between VISTA and LRIG1 on the same T-cell).[4]

The engagement of VISTA with LRIG1 inhibits the phosphorylation of downstream T-cell receptor (TCR) signaling proteins, although the complete downstream cascade is still under investigation.[4] This inhibition ultimately results in diminished T-cell proliferation, reduced expression of co-stimulatory molecules like CD28, and decreased secretion of pro-inflammatory cytokines such as IFN-γ and IL-2.[1][4]

Therapeutic Strategies Targeting VISTA

Given its role in suppressing anti-tumor immunity, VISTA has emerged as a promising target for cancer immunotherapy.[1] Strategies to block VISTA signaling aim to restore T-cell function and enhance the body's ability to fight cancer.

Monoclonal Antibodies

Monoclonal antibodies that block the VISTA-LRIG1 interaction are in development. These antibodies have shown the potential to increase T-cell activity and improve tumor control in preclinical studies.[1]

Antibody-Drug Conjugates (ADCs): The Role of this compound

Another innovative approach is the use of antibody-drug conjugates (ADCs) to target and eliminate VISTA-expressing cells. An ADC consists of a monoclonal antibody that specifically binds to a target antigen on a cancer cell, a potent cytotoxic agent (the "payload"), and a chemical linker that connects the two.

In the context of VISTA, a hypothetical anti-VISTA ADC would utilize an antibody to selectively deliver a cytotoxic payload, such as This compound , to VISTA-positive tumor cells or immunosuppressive immune cells within the tumor microenvironment. While specific details on this compound are proprietary, it is classified as a cytotoxin designed for ADC synthesis. The general mechanism of such a payload involves inducing cell death upon internalization.

The mechanism of action for a cytotoxic ADC payload typically involves the following steps:

-

Binding: The antibody component of the ADC binds to VISTA on the target cell surface.

-

Internalization: The ADC-VISTA complex is internalized by the cell.

-

Payload Release: Inside the cell, the linker is cleaved, releasing the cytotoxic payload.

-

Cell Death: The payload exerts its cell-killing effect, for example, by damaging DNA or disrupting microtubules, leading to apoptosis of the target cell.[5]

Quantitative Data

The following tables summarize key quantitative data from preclinical studies on anti-VISTA antibodies.

Table 1: Binding Affinity of Anti-VISTA Antibodies

| Antibody | Target | Method | Binding Affinity (KD) | Reference |

| K01401-020 | Human VISTA | Not Specified | ~0.1 nM | [6] |

| HMBD-002 | Human VISTA | ELISA | Picomolar range | [7] |

| SNS-101 | Human VISTA | Not Specified | 0.35 nM (pH 5.8) | [8] |

Table 2: In Vivo Efficacy of Anti-VISTA Therapies

| Therapy | Cancer Model | Outcome | Result | Reference |

| Anti-VISTA mAb | Murine solid tumors | Reduced tumor growth | Significant reduction | [9] |

| HMBD-002 | Murine colorectal, breast, and lung cancer | Potent inhibition of tumor growth | Significant inhibition | [7] |

Experimental Protocols

T-Cell Proliferation Assay

This protocol is a generalized procedure for assessing the effect of VISTA blockade on T-cell proliferation.

Objective: To measure the proliferation of T-cells in response to stimulation in the presence or absence of a VISTA blocking agent.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Anti-CD3 antibody (for T-cell stimulation)

-

Anti-CD28 antibody (for co-stimulation)

-

VISTA blocking antibody or VISTA-Ig fusion protein

-

Isotype control antibody

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

Complete RPMI-1640 medium

-

96-well flat-bottom plates

-

Flow cytometer

Procedure:

-

Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Label T-cells: Resuspend PBMCs in PBS and label with a cell proliferation dye according to the manufacturer's instructions. This dye is diluted with each cell division, allowing for the tracking of proliferation.

-

Coat Plates: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C.

-

Wash Plates: Wash the wells twice with sterile PBS to remove unbound antibody.

-

Cell Seeding and Treatment:

-

Resuspend the labeled PBMCs in complete RPMI-1640 medium.

-

Add the cell suspension to the coated wells.

-

Add the VISTA blocking antibody, VISTA-Ig fusion protein, or an isotype control antibody to the respective wells at various concentrations.

-

Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all wells for co-stimulation.

-

-

Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

Data Acquisition:

-

Harvest the cells from each well.

-

Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) for identification.

-

Acquire data using a flow cytometer, measuring the fluorescence intensity of the proliferation dye in the T-cell populations.

-

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of proliferated cells (cells with reduced fluorescence intensity of the proliferation dye) in each treatment group.

In Vivo Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of a VISTA-targeting therapy in a syngeneic mouse model.

Objective: To assess the effect of a VISTA blocking antibody on tumor growth in vivo.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)

-

Murine tumor cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)

-

VISTA blocking antibody

-

Isotype control antibody

-

Sterile PBS

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Culture the chosen murine tumor cell line.

-

Harvest and resuspend the cells in sterile PBS at the desired concentration.

-

Subcutaneously inject the tumor cells into the flank of the syngeneic mice.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

-

Treatment Administration:

-

Randomize the mice into treatment groups (e.g., isotype control, VISTA blocking antibody).

-

Administer the antibodies intraperitoneally (i.p.) or intravenously (i.v.) at the predetermined dose and schedule.

-

-

Efficacy Assessment:

-

Continue to monitor tumor growth in all groups until the tumors in the control group reach the predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, flow cytometry of tumor-infiltrating lymphocytes).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Perform statistical analysis to determine if there is a significant difference in tumor growth between the treatment groups.

-

Conclusion

VISTA is a critical negative regulator of T-cell activation, and its interaction with LRIG1 represents a key mechanism of immune suppression. Targeting the VISTA pathway with monoclonal antibodies or innovative strategies like ADCs, which can deliver cytotoxic payloads such as this compound, holds significant promise for cancer immunotherapy. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to advance our understanding and therapeutic exploitation of this important immune checkpoint. Further research into the downstream signaling of the VISTA-LRIG1 axis will be crucial for the development of next-generation immunotherapies.

References

- 1. assaygenie.com [assaygenie.com]

- 2. VISTA directly blocks T cells from functioning in immunotherapy | Lerner Research Institute [lerner.ccf.org]

- 3. sciencedaily.com [sciencedaily.com]

- 4. RIGging the game: LRIG1 induces CD8+ T cell quiescence by engaging VISTA [acir.org]

- 5. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]

- 6. | BioWorld [bioworld.com]

- 7. Rationally targeted anti-VISTA antibody that blockades the C-C’ loop region can reverse VISTA immune suppression and remodel the immune microenvironment to potently inhibit tumor growth in an Fc independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VISTA checkpoint inhibition by pH-selective antibody SNS-101 with optimized safety and pharmacokinetic profiles enhances PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fortislife.com [fortislife.com]

Preliminary Studies on INX-315 Cytotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of INX-315, a novel and potent selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Emerging preclinical data suggest that INX-315 holds significant promise in the treatment of specific cancer types, particularly those with amplification of the CCNE1 gene and breast cancers that have developed resistance to CDK4/6 inhibitors.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows. While the initial query referenced "Inx-SM-56," the preponderance of scientific literature points to "INX-315" as the correct nomenclature for this CDK2 inhibitor.

Mechanism of Action

INX-315 functions as a highly selective inhibitor of CDK2, a key protein in cell cycle regulation. In many cancers, aberrant CDK2 activity, often driven by the amplification of the CCNE1 gene (which encodes Cyclin E1), leads to uncontrolled cell proliferation.[1][2] INX-315 targets this dependency by inhibiting CDK2, which in turn leads to hypophosphorylation of the Retinoblastoma protein (Rb). This action prevents the cell from transitioning from the G1 to the S phase of the cell cycle, ultimately inducing cell cycle arrest and a state resembling cellular senescence.[1][3][4] This targeted approach has demonstrated efficacy in preclinical models of CCNE1-amplified cancers and in breast cancers that have acquired resistance to CDK4/6 inhibitors.[1][3]

Below is a diagram illustrating the signaling pathway affected by INX-315.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of INX-315.

Table 1: In Vitro Cytotoxicity of INX-315 in Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Feature | IC50 (nmol/L) |

| OVCAR-3 | Ovarian Cancer | CCNE1 Amplified | < 100 |

| MKN1 | Gastric Cancer | CCNE1 Amplified | < 100 |

| T47D (Abemaciclib/Fulvestrant Resistant) | Breast Cancer | CDK4/6i Resistant | Low nanomolar |

| MCF7 (Abemaciclib/Fulvestrant Resistant) | Breast Cancer | CDK4/6i Resistant | Low nanomolar |

| MCF7 (Palbociclib Resistant) | Breast Cancer | CDK4/6i Resistant | > 10,000 (Palbociclib alone) |

| MCF7 (Palbociclib Resistant + INX-315) | Breast Cancer | CDK4/6i Resistant | 113 (Palbociclib) |

Data compiled from preclinical studies investigating the effect of INX-315 on various cancer cell lines.[4][5]

Table 2: In Vivo Efficacy of INX-315 in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Duration | Outcome |

| GA0103 PDX | Gastric | 100 mg/kg INX-315 (twice daily) | 56 days | Tumor stasis |

| GA0114 PDX | Gastric | 100 mg/kg INX-315 (twice daily) | 35 days | 95% Tumor Growth Inhibition (TGI) |

| OVCAR-3 | Ovarian | Not specified | 5 weeks | Significant growth inhibition |

| OV5398 | Ovarian | Not specified | 8 weeks | Significant growth inhibition |

Results from in vivo studies using patient-derived xenografts (PDX) and cell line-derived xenografts.[3][4][5] Notably, no significant weight loss or signs of toxicity were observed in the treated mice.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of INX-315 are outlined below.

Cell Viability Assay (CellTiter-Glo®)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of INX-315.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of INX-315 or a vehicle control (e.g., DMSO). Palbociclib is often used as a comparator.

-

Incubation: The plates are incubated for a period that allows for multiple cell doubling times (e.g., 6 days).

-

Lysis and Luminescence Reading: The CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: The luminescent signal is read using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell Cycle Analysis

This protocol is used to assess the effect of INX-315 on cell cycle progression.

-

Treatment: Cells are treated with varying concentrations of INX-315 for a specified period (e.g., 24 hours).

-

Cell Labeling: A nucleoside analog, such as EdU (5-ethynyl-2'-deoxyuridine), is added to the culture medium to be incorporated into newly synthesized DNA during the S-phase.

-

Fixation and Permeabilization: Cells are harvested, fixed, and permeabilized to allow for antibody and dye entry.

-

Staining: The incorporated EdU is detected using a fluorescent azide that binds to the ethynyl group. Total DNA content is stained with a fluorescent dye like DAPI or propidium iodide.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The intensity of the EdU signal identifies cells in S-phase, while the total DNA stain distinguishes cells in G1, S, and G2/M phases.

Western Blotting

This technique is used to detect changes in protein levels and phosphorylation status.

-

Protein Extraction: Following treatment with INX-315, cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for target proteins (e.g., total Rb, phosphorylated Rb, Cyclin A2).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon addition of a substrate. The signal is captured using an imaging system.

In Vivo Xenograft Studies

These studies assess the anti-tumor activity of INX-315 in a living organism.

-

Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. INX-315 is administered, typically via oral gavage, at various doses and schedules.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study. The health of the mice is also monitored for any signs of toxicity.

-

Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).

Clinical Development

INX-315 is currently being evaluated in a Phase 1/2 clinical trial (NCT05735080) for the treatment of patients with recurrent advanced or metastatic cancer, including those with CDK4/6 inhibitor-resistant, estrogen receptor (ER)-positive, HER2-negative breast cancer, and CCNE1-amplified solid tumors.[2][6] The FDA has granted Fast Track designation to INX-315 for the treatment of adult patients with CCNE1-amplified, platinum-resistant or refractory ovarian cancer, highlighting the significant unmet medical need in this patient population.[2]

References

- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. incyclixbio.com [incyclixbio.com]

- 6. incyclixbio.com [incyclixbio.com]

Therapeutic Potential of Inx-SM-56: A Selective TPK1 Inhibitor for GFR-Z-Mutated Non-Small Cell Lung Cancer

Abstract

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel targeted therapies. A subset of NSCLC tumors is characterized by gain-of-function mutations in the Growth Factor Receptor-Z (GFR-Z), leading to constitutive activation of the downstream TPK1/MAPK signaling cascade and uncontrolled cell proliferation. Inx-SM-56 is a novel, potent, and highly selective small-molecule inhibitor of Tumor Progression Kinase 1 (TPK1). This document provides a comprehensive overview of the preclinical data and therapeutic rationale for this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Introduction: The GFR-Z/TPK1 Axis in NSCLC

The Growth Factor Receptor-Z (GFR-Z) is a receptor tyrosine kinase that, upon binding its ligand, initiates a signaling cascade critical for cell growth and survival. However, specific mutations in the GFR-Z gene can lead to its ligand-independent activation, resulting in aberrant signaling and oncogenesis. One of the key downstream effectors of GFR-Z is Tumor Progression Kinase 1 (TPK1), a serine/threonine kinase. The constitutive activation of the GFR-Z/TPK1 pathway is a known driver in approximately 5-7% of NSCLC cases. This compound was developed to selectively target TPK1, thereby inhibiting the downstream signaling cascade and inducing apoptosis in GFR-Z-mutated cancer cells.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of TPK1. By binding to the ATP-binding pocket of TPK1, this compound prevents the phosphorylation of its downstream substrate, MAPK, thereby halting the signal transduction that leads to cell proliferation and survival. The high selectivity of this compound for TPK1 over other kinases minimizes off-target effects, suggesting a favorable safety profile.

Preclinical Data Summary

In Vitro Kinase Selectivity and Potency

This compound demonstrates high potency against TPK1 and significant selectivity over other major kinases.

| Table 1: Kinase Inhibition Profile of this compound | |

| Kinase Target | IC50 (nM) |

| TPK1 | 2.5 |

| Kinase B | > 10,000 |

| Kinase C | 8,500 |

| Kinase D | > 10,000 |

In Vitro Cellular Activity

The anti-proliferative effects of this compound were assessed in NSCLC cell lines with and without the GFR-Z mutation.

| Table 2: Anti-proliferative Activity of this compound | |

| Cell Line | Genotype |

| NCI-H3255 | GFR-Z Mutant |

| HCC827 | GFR-Z Mutant |

| A549 | GFR-Z Wild-Type |

| H460 | GFR-Z Wild-Type |

In Vivo Efficacy in Xenograft Model

The efficacy of this compound was evaluated in a mouse xenograft model using the NCI-H3255 cell line.

| Table 3: In Vivo Efficacy of this compound | |

| Treatment Group | Dose |

| Vehicle Control | - |

| This compound | 10 mg/kg |

| This compound | 30 mg/kg |

Experimental Protocols

Kinase Inhibition Assay

A biochemical assay was used to determine the IC50 of this compound. Recombinant human TPK1 was incubated with a fluorescently labeled peptide substrate, ATP, and varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified using a fluorescence polarization immunoassay. Data were normalized to controls and the IC50 value was calculated using a four-parameter logistic curve fit.

Cell Viability Assay

NCI-H3255, HCC827, A549, and H460 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a 10-point dilution series of this compound for 72 hours. Cell viability was assessed using a resazurin-based reagent. Fluorescence was measured at 560 nm excitation and 590 nm emission. EC50 values were determined by fitting the dose-response data to a log-logistic model.

In Vivo Xenograft Study

Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 NCI-H3255 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups: vehicle control, this compound (10 mg/kg), and this compound (30 mg/kg). Treatments were administered orally, once daily, for 21 days. Tumor volumes were measured twice weekly with calipers. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between treated and vehicle groups at the end of the study.

Logical Relationship: Therapeutic Hypothesis

The therapeutic strategy for this compound is based on the principle of oncogene addiction, where tumor cells are highly dependent on a single activated oncogenic pathway for their proliferation and survival.

Conclusion

This compound is a potent and selective inhibitor of TPK1 with significant anti-proliferative activity in GFR-Z-mutated NSCLC cell lines and robust in vivo efficacy in a corresponding xenograft model. These findings strongly support the continued clinical development of this compound as a targeted therapy for this specific patient population. Further investigation into its safety profile, pharmacokinetics, and potential combination therapies is warranted.

Inx-SM-56: A Technical Guide for Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Inx-SM-56, a cytotoxic payload utilized in the development of antibody-drug conjugates (ADCs), with a particular focus on its application in targeting the V-domain Ig suppressor of T cell activation (VISTA). This document outlines the physicochemical properties of this compound, delves into the VISTA signaling pathway it indirectly targets, and provides detailed experimental protocols for the synthesis and evaluation of anti-VISTA ADCs.

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of this compound is crucial for its application in ADC development. The following table summarizes its key chemical identifiers.

| Property | Value | Reference |

| CAS Number | 2734878-18-1 | [1][2][3] |

| Molecular Weight | 576.70 g/mol | [2][3] |

| Molecular Formula | C32H36N2O6S | [1][2][3] |

The VISTA Signaling Pathway: A Target for Immunotherapy

This compound is a potent cytotoxin designed for conjugation to antibodies that target specific cell surface proteins. A primary application of this molecule is in the creation of anti-VISTA antibody-drug conjugates. VISTA, also known as V-domain Ig suppressor of T cell activation, is a critical negative checkpoint regulator that suppresses T cell and myeloid cell activation, thereby playing a significant role in the tumor microenvironment (TME).[1][4][5]

VISTA is highly expressed on myeloid cells, including myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), as well as on regulatory T cells (Tregs).[6][7] Its expression can also be found on some tumor cells. VISTA exerts its immunosuppressive effects through interactions with various binding partners, most notably P-selectin glycoprotein ligand-1 (PSGL-1), particularly in the acidic conditions of the tumor microenvironment.[1][6][8] This interaction leads to the inhibition of T cell proliferation and cytokine production, contributing to tumor immune evasion.[6][7]

The development of anti-VISTA ADCs aims to specifically deliver a cytotoxic payload, such as this compound, to VISTA-expressing cells. This targeted approach is designed to eliminate immunosuppressive cells within the TME, thereby enhancing the anti-tumor immune response.

Caption: VISTA interaction with PSGL-1 leading to immune suppression.

Mechanism of Action of Anti-VISTA Antibody-Drug Conjugates

The therapeutic strategy behind an anti-VISTA ADC involves a multi-step process to achieve targeted cell killing.

Caption: Stepwise mechanism of an anti-VISTA antibody-drug conjugate.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of an anti-VISTA ADC utilizing a cytotoxic payload like this compound.

Protocol 1: Synthesis of Anti-VISTA Antibody-Drug Conjugate

This protocol describes a general method for conjugating a thiol-reactive linker-payload to an anti-VISTA antibody. This is a representative protocol and may require optimization based on the specific antibody and linker characteristics.

Materials:

-

Anti-VISTA monoclonal antibody (e.g., human IgG1)

-

This compound with a maleimide-containing linker

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Propylene glycol

-

Polysorbate 20

-

Histidine buffer

-

Sodium chloride

-

Size-exclusion chromatography (SEC) column

-

UV-Vis spectrophotometer

Procedure:

-

Antibody Reduction:

-

Prepare the anti-VISTA antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add a 1.5-fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 2 hours to partially reduce the interchain disulfide bonds.

-

-

Conjugation:

-

Prepare a stock solution of the this compound-linker in propylene glycol.

-

Add a 1.7-fold molar excess of the this compound-linker to the reduced antibody solution.

-

Add Polysorbate 20 to a final concentration of 0.1%.

-

Incubate at room temperature for 1 hour with gentle mixing.

-

-

Quenching:

-

Add a 3-fold molar excess of N-acetylcysteine over the this compound-linker to quench any unreacted maleimide groups.

-

Incubate for 20 minutes at room temperature.

-

-

Purification:

-

Purify the ADC using a pre-equilibrated SEC column (e.g., Sephadex G25) with histidine buffer containing sodium chloride.

-

Collect the fractions containing the purified ADC.

-

-

Characterization:

-

Determine the protein concentration by measuring the absorbance at 280 nm.

-

Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry by measuring the absorbance at both 280 nm and the characteristic wavelength for this compound.

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic potential of the anti-VISTA ADC against VISTA-expressing and non-expressing cancer cell lines.[1][2][3]

Materials:

-

VISTA-positive cell line (e.g., engineered CHO-VISTA, certain myeloid leukemia cell lines)[6]

-

VISTA-negative cell line (e.g., parental CHO)

-

Anti-VISTA ADC

-

Unconjugated anti-VISTA antibody

-

This compound (free drug)

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the VISTA-positive and VISTA-negative cells in separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Treatment:

-

Prepare serial dilutions of the anti-VISTA ADC, unconjugated antibody, and free this compound in cell culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted treatments. Include untreated control wells.

-

Incubate for 72 hours at 37°C.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 (half-maximal inhibitory concentration) for each treatment.

-

Protocol 3: In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an anti-VISTA ADC in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID)

-

VISTA-positive tumor cells

-

Anti-VISTA ADC

-

Vehicle control (e.g., saline)

-

Calipers

-

Animal balance

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject 5 x 10^6 VISTA-positive tumor cells into the flank of each mouse.

-

Monitor tumor growth regularly.

-

-

Treatment:

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer the anti-VISTA ADC (e.g., 5 mg/kg) and vehicle control intravenously once a week for 3-4 weeks.

-

-

Monitoring and Data Collection:

-

Measure tumor volume with calipers twice a week using the formula: (Length x Width²)/2.

-

Record the body weight of the mice twice a week as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Perform statistical analysis to compare the tumor growth between the treatment and control groups.

-

Conclusion

This compound represents a valuable cytotoxic payload for the development of targeted cancer therapies. When conjugated to an anti-VISTA antibody, it has the potential to selectively eliminate immunosuppressive cells within the tumor microenvironment, thereby unleashing the body's own immune system to fight cancer. The protocols provided in this guide offer a foundation for researchers to synthesize and evaluate the efficacy of such novel antibody-drug conjugates. Further research and optimization of these methodologies will be crucial in advancing this promising therapeutic strategy into clinical applications.

References

- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive Transcriptomic Analysis of VISTA in Acute Myeloid Leukemia: Insights into Its Prognostic Value - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VISTA regulates the development of protective anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VISTA & Combination Therapies | Highlighted Client Publication | genOway [genoway.com]

Methodological & Application

Application Notes and Protocols for Inx-SM-56 as a Cytotoxic Payload in Antibody-Drug Conjugates

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inx-SM-56 is a potent cytotoxic agent designed for conjugation to monoclonal antibodies, creating highly targeted antibody-drug conjugates (ADCs). These ADCs are engineered to selectively deliver the cytotoxic payload to cells expressing a specific surface antigen, thereby minimizing off-target toxicity and enhancing the therapeutic window. This document provides a detailed experimental protocol for evaluating the in vitro cytotoxicity of an ADC utilizing this compound, using a hypothetical anti-VISTA (V-domain Ig suppressor of T cell activation) ADC as an example. VISTA is an immune checkpoint protein expressed on various tumor and immune cells, making it a relevant target for ADC development[1][2][3].

Data Presentation

The efficacy of a VISTA-targeted ADC carrying a cytotoxic payload like this compound can be quantified by its half-maximal inhibitory concentration (IC50) in VISTA-expressing cancer cell lines. The following table summarizes representative in vitro cytotoxicity data for VISTA-targeted ADCs.

| Cell Line | Target | ADC | IC50 (nM) |

| NCI-H28-VISTA-GFP | VISTA | αV1-MMAE | 1.23 |

| NCI-H2052-VISTA-GFP | VISTA | αV1-MMAE | 2.54 |

| NCI-H28-VISTA-GFP | VISTA | αV2-MMAE | 3.16 |

| NCI-H2052-VISTA-GFP | VISTA | αV2-MMAE | 4.28 |

| Hela (VISTA-negative) | VISTA | αV1-MMAE / αV2-MMAE | >1000 |

Data is hypothetical and for illustrative purposes, based on similar ADC studies[4]. MMAE (monomethyl auristatin E) is a potent cytotoxic payload, and this compound would be expected to yield comparable results in the nanomolar range.

Experimental Protocols

A crucial step in the preclinical evaluation of an ADC is the in vitro cytotoxicity assay to determine its potency and specificity[5][6]. The following protocol describes a typical cytotoxicity assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method[5][6][7].

Objective: To determine the in vitro cytotoxicity of an anti-VISTA-Inx-SM-56 ADC on VISTA-positive and VISTA-negative cancer cell lines.

Materials:

-

VISTA-positive cell lines (e.g., engineered NCI-H28-VISTA-GFP, NCI-H2052-VISTA-GFP, or endogenous expressing lines like HEC1A or COV504)[3][4].

-

VISTA-negative cell line (e.g., parental NCI-H28, NCI-H2052, or Hela)[4].

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Anti-VISTA-Inx-SM-56 ADC.

-

Isotype control ADC (non-binding antibody conjugated to this compound).

-

Free this compound.

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

96-well cell culture plates.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[7].

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Harvest and count VISTA-positive and VISTA-negative cells.

-

Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the anti-VISTA-Inx-SM-56 ADC, isotype control ADC, and free this compound in complete culture medium. A typical concentration range would be from 0.01 nM to 1000 nM.

-

Remove the culture medium from the wells and add 100 µL of the ADC or drug dilutions. Include wells with medium only as a blank control and untreated cells as a vehicle control.

-

Incubate the plates for 72-96 hours at 37°C and 5% CO2. The incubation time may need to be optimized depending on the cell line and the mechanism of action of the payload[7].

-

-

MTT Assay:

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plates at 37°C overnight in the dark[7].

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the ADC/drug concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value.

-

Mandatory Visualizations

VISTA Signaling Pathway

VISTA is a negative immune checkpoint molecule that suppresses T cell activity. When VISTA on an antigen-presenting cell (APC) or a tumor cell interacts with its receptor on a T cell, it transmits an inhibitory signal that leads to reduced T cell proliferation and cytokine production, thereby dampening the anti-tumor immune response[8][2][3][9][10]. A recently identified receptor for VISTA on T cells is LRIG1, which upon binding to VISTA, initiates a signaling cascade that suppresses T cell function[11].

Experimental Workflow for ADC Cytotoxicity Assay

The following diagram illustrates the workflow for the in vitro cytotoxicity assay of an anti-VISTA-Inx-SM-56 ADC.

References

- 1. VISTA: A Mediator of Quiescence and a Promising Target in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaepublish.com [oaepublish.com]

- 3. VISTA expressed in tumour cells regulates T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 8. assaygenie.com [assaygenie.com]

- 9. targetedonc.com [targetedonc.com]

- 10. kuickresearch.com [kuickresearch.com]

- 11. sciencedaily.com [sciencedaily.com]

Application Note & Protocol: Cytotoxicity Screening Using SM-56

Introduction

SM-56 is a novel small molecule inhibitor currently under investigation for its potential as a therapeutic agent. Preliminary studies suggest that SM-56 may selectively induce apoptosis in rapidly proliferating cells by targeting key regulatory proteins in the cell cycle and apoptotic signaling pathways. This document provides detailed protocols for assessing the cytotoxic effects of SM-56 in cultured cancer cell lines. The included assays—MTT, LDH release, and Caspase-3/7 activity—offer a multi-faceted approach to quantifying cell viability, membrane integrity, and apoptosis induction.

Mechanism of Action: Proposed Signaling Pathway

SM-56 is hypothesized to exert its cytotoxic effects through the intrinsic apoptotic pathway. It is believed to inhibit the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria. This, in turn, activates the caspase cascade, culminating in the execution of apoptosis.

Caption: Proposed mechanism of SM-56 inducing apoptosis.

Experimental Protocols

General Cell Culture and Seeding

-

Cell Lines: HeLa (cervical cancer), A549 (lung cancer)

-

Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Seeding Density: Seed cells in a 96-well plate at a density of 5,000 cells/well (for HeLa) or 8,000 cells/well (for A549) in 100 µL of media. Allow cells to adhere overnight before treatment.

SM-56 Compound Preparation

-

Prepare a 10 mM stock solution of SM-56 in DMSO.

-

Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, etc.) in culture media. Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.1%.

Cytotoxicity Assay Workflow

Application Notes and Protocols for Inx-SM-56 Delivery to Target Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inx-SM-56 is an antibody-drug conjugate (ADC) that targets the V-domain Ig suppressor of T-cell activation (VISTA), a critical immune checkpoint protein. As a cytotoxin-conjugated antibody, this compound is designed for the targeted delivery of an anti-inflammatory or cytotoxic agent to VISTA-expressing cells. These application notes provide detailed protocols for the preparation, delivery, and evaluation of this compound in target cells.

VISTA is predominantly expressed on hematopoietic cells, with the highest levels found on myeloid cells such as monocytes, macrophages, and dendritic cells. It is also expressed on T cells, particularly naive CD4+ and regulatory T cells (Tregs)[1][2]. The acidic tumor microenvironment can enhance the binding of VISTA to its receptors, such as P-selectin glycoprotein ligand 1 (PSGL-1)[3]. This targeted delivery approach aims to enhance therapeutic efficacy while minimizing off-target toxicity.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2734878-18-1 | [3] |

| Molecular Formula | C32H36N2O6S | [3] |

| Molecular Weight | 576.7 g/mol | [3] |

| Appearance | White to yellow solid | [4] |

| Solubility | ≥ 50 mg/mL in DMSO | [4] |

Table 2: In Vitro Cytotoxicity of a VISTA-Targeted ADC (αV1-MMAE)

| Cell Line | VISTA Expression | IC50 (nM) |

| NCI-H28-VISTA-GFP | Positive | ~10 |

| NCI-H2052-VISTA-GFP | Positive | ~10 |

| Hela | Negative | >1000 |

Data adapted from a study on a comparable anti-VISTA ADC, αV1-MMAE, demonstrating potent and specific killing of VISTA-positive cells.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.

-

To prepare a 10 mM stock solution, add the appropriate volume of high-purity, anhydrous DMSO. For example, for 1 mg of this compound (MW: 576.7), add 173.4 µL of DMSO.

-

Solubilization: Gently vortex the vial to mix. To enhance solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[3]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Ensure the storage is in a dry, dark environment.

Protocol 2: In Vitro Delivery of this compound to Target Cells

This protocol describes the treatment of VISTA-positive cells with this compound to assess its cytotoxic effects.

-

Cell Seeding: Seed VISTA-positive cells (e.g., engineered NCI-H28 or NCI-H2052 cells expressing VISTA, or primary myeloid cells) in a 96-well plate at a density of 5,000-10,000 cells per well.[5] As a negative control, use a VISTA-negative cell line (e.g., Hela).[5]

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell adherence.

-

Preparation of Working Solutions: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentrations should typically range from picomolar to micromolar to determine the dose-response curve.

-

Treatment: Remove the existing media from the wells and add 100 µL of the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.[5]

-

Cytotoxicity Assessment: Evaluate cell viability using a standard method such as the Cell Counting Kit-8 (CCK-8) assay or a resazurin-based assay.[5] Read the absorbance or fluorescence according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Protocol 3: Antibody-Drug Conjugate Internalization Assay

This assay confirms that the anti-VISTA ADC is internalized by the target cells, a prerequisite for the cytotoxic payload to exert its effect.

-

Cell Preparation: Seed VISTA-positive cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Labeling (Optional): For direct visualization, the antibody component of this compound can be labeled with a fluorescent dye (e.g., Alexa Fluor 488) prior to conjugation with the cytotoxic payload. Alternatively, a fluorescently labeled secondary antibody can be used.

-

Treatment: Treat the cells with this compound (or the fluorescently labeled antibody) at a concentration of 1-10 µg/mL in cell culture medium.

-

Incubation: Incubate the cells at 37°C for various time points (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) to observe the kinetics of internalization. As a control, incubate a set of cells at 4°C, which inhibits endocytosis.

-

Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound antibody.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining:

-

If a directly labeled primary antibody was not used, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

To visualize lysosomes, cells can be co-stained with a lysosomal marker (e.g., LAMP1 antibody followed by a fluorescent secondary, or a lysosomotropic dye).

-

Stain the nuclei with DAPI.

-

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope. Internalization is confirmed by the co-localization of the ADC's fluorescence signal with intracellular compartments, particularly lysosomes.

Visualizations

Caption: VISTA signaling pathway leading to T cell suppression.

Caption: Workflow for this compound delivery and in vitro evaluation.

Caption: Mechanism of this compound internalization and action.

References

- 1. The structure, expression, and multifaceted role of immune-checkpoint protein VISTA as a critical regulator of anti-tumor immunity, autoimmunity, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sinobiological.com [sinobiological.com]

- 3. VISTA: A Mediator of Quiescence and a Promising Target in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | VISTA: A Target to Manage the Innate Cytokine Storm [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Inx-SM-56: A Guide for In Vitro Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro application of Inx-SM-56, a novel cytotoxin designed for the development of antibody-drug conjugates (ADCs). Due to the limited publicly available data on this compound, this guide presents generalized protocols and dosage considerations based on established methodologies for similar ADC cytotoxins. Researchers are strongly encouraged to perform initial dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.

Introduction to this compound

This compound is a potent cytotoxic agent intended for conjugation to monoclonal antibodies, enabling targeted delivery to antigen-expressing cells. As a component of an ADC, this compound is designed to be internalized by target cells, where it can then exert its cell-killing effects. The precise mechanism of action and signaling pathway engagement of this compound are not yet fully characterized in publicly available literature. Therefore, the experimental protocols outlined below are based on common practices for evaluating cytotoxic payloads in an ADC context.

Data Presentation: Hypothetical In Vitro Efficacy of a Generic Cytotoxic Payload

The following tables represent typical data generated in the in vitro characterization of a cytotoxic ADC. Note: These values are illustrative and not specific to this compound. Researchers should generate their own data for this compound or an this compound-containing ADC.

Table 1: In Vitro Cytotoxicity (IC50) of a Hypothetical ADC in Various Cancer Cell Lines

| Cell Line | Target Antigen Expression | Hypothetical ADC IC50 (nM) | Free Cytotoxin IC50 (nM) |

| MDA-MB-231 | High | 1.5 | 0.1 |

| SK-BR-3 | High | 2.3 | 0.1 |

| MCF-7 | Low | 50.2 | 0.2 |

| A549 | Negative | >1000 | 0.5 |

Table 2: Cell Cycle Analysis of a Target-Positive Cell Line Treated with a Hypothetical ADC

| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Untreated Control | 45 | 30 | 25 | 2 |

| Hypothetical ADC (10 nM) | 15 | 10 | 70 | 5 |

| Free Cytotoxin (1 nM) | 18 | 12 | 65 | 5 |

Experimental Protocols

Cell Viability Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound as a free drug and as part of an ADC.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound

-

This compound-conjugated ADC

-

Non-targeting control ADC

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2.

-

Compound Preparation: Prepare a 10-fold serial dilution of this compound, the ADC, and the control ADC in complete medium.

-

Treatment: Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 72-120 hours at 37°C and 5% CO2.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the untreated control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of this compound or its ADC on cell cycle progression.

Materials:

-

Target cancer cell lines

-

6-well cell culture plates

-

This compound or ADC

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed 0.5-1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with this compound or the ADC at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution.

-

Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Visualizations

Generalized ADC Mechanism of Action

Caption: Generalized ADC mechanism of action.

Experimental Workflow for In Vitro ADC Characterization

Caption: Workflow for in vitro ADC characterization.

Safety Precautions

This compound is a potent cytotoxin and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All work should be conducted in a certified biological safety cabinet. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.

Disclaimer: This document is intended for research purposes only. The information provided is based on general knowledge of antibody-drug conjugates and does not represent validated data for this compound. Researchers must independently validate all protocols and dosages for their specific experimental systems.

Application Notes and Protocols: Conjugation of Inx-SM-56 to Anti-VISTA Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of the small molecule Inx-SM-56 to anti-VISTA (V-domain Ig Suppressor of T cell Activation) antibodies. VISTA is an immune checkpoint protein that suppresses T-cell activation and is a promising target for cancer immunotherapy.[1][2][3] The conjugation of small molecules, such as therapeutic agents or imaging probes, to anti-VISTA antibodies enables targeted delivery to the tumor microenvironment, enhancing therapeutic efficacy or providing diagnostic information.

This protocol outlines two common and robust conjugation strategies: one targeting primary amines (lysine residues) and another targeting free thiols (from reduced cysteine residues) on the antibody. The choice of method depends on the specific reactive functional group present on the this compound molecule.

Overview of Conjugation Chemistries

Antibody-drug conjugates (ADCs) consist of three main components: the antibody, the payload (a small molecule drug), and a linker that connects them.[4] The stability and efficacy of the resulting conjugate are highly dependent on the conjugation chemistry and the linker used.[4]

-

Amine-Reactive Conjugation: This method targets the abundant lysine residues on the surface of the antibody. N-hydroxysuccinimide (NHS) esters are commonly used to react with primary amines to form stable amide bonds.[]

-

Thiol-Reactive Conjugation: This approach provides more site-specific conjugation by targeting cysteine residues. The interchain disulfide bonds of the antibody can be selectively reduced to generate free thiols, which can then react with maleimide-functionalized molecules.[]

Materials and Reagents

General Materials

-

Anti-VISTA Antibody (e.g., human IgG1 or IgG4)

-

This compound with an appropriate reactive group (e.g., NHS-ester or maleimide)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Borate Buffer, pH 8.5

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Protein A or G affinity chromatography column

-

Size-exclusion chromatography (SEC) column

-

Dialysis tubing or cassettes (MWCO 10 kDa)

-

Spectrophotometer

-

SDS-PAGE system

-

Mass Spectrometer

Quantitative Data for Reagent Preparation

| Reagent | Stock Concentration | Working Concentration | Buffer |

| Anti-VISTA Antibody | 5-10 mg/mL | 1-2 mg/mL | PBS, pH 7.4 |

| This compound (Amine-Reactive) | 10 mM | Varies (see protocol) | Anhydrous DMSO |

| This compound (Thiol-Reactive) | 10 mM | Varies (see protocol) | Anhydrous DMSO |

| TCEP | 10 mM | 1 mM | PBS, pH 7.4 |

Experimental Protocols

Protocol 1: Amine-Reactive Conjugation of this compound (e.g., via NHS-ester)

This protocol is suitable if this compound contains an amine-reactive group such as an NHS-ester.

Step 1: Antibody Preparation

-

Buffer exchange the anti-VISTA antibody into a conjugation buffer (e.g., PBS, pH 8.0-8.5) to a final concentration of 1-2 mg/mL. The slightly basic pH increases the reactivity of the primary amines.[]

Step 2: this compound Preparation

-

Prepare a 10 mM stock solution of the amine-reactive this compound in anhydrous DMSO.

Step 3: Conjugation Reaction

-

Add the this compound stock solution to the antibody solution at a molar ratio of 10:1 to 20:1 (this compound:antibody). The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

Step 4: Purification

-

Purify the this compound-anti-VISTA conjugate from unreacted small molecules and byproducts using gel filtration chromatography (size exclusion chromatography) or dialysis.[]

Step 5: Characterization

-

Determine the concentration of the conjugated antibody using a spectrophotometer at 280 nm.

-

Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

-

Assess the purity and integrity of the conjugate by SDS-PAGE.

Caption: Workflow for amine-reactive conjugation of this compound to anti-VISTA antibody.

Protocol 2: Thiol-Reactive Conjugation of this compound (e.g., via Maleimide)

This protocol is suitable if this compound contains a thiol-reactive group such as a maleimide.

Step 1: Antibody Reduction

-

Prepare the anti-VISTA antibody at a concentration of 1-2 mg/mL in PBS, pH 7.4.

-